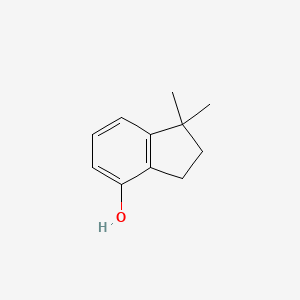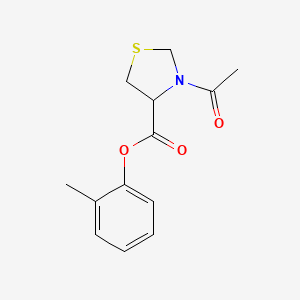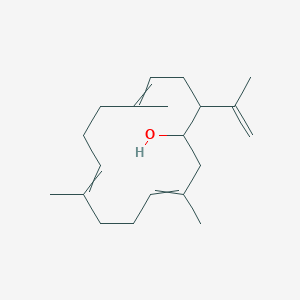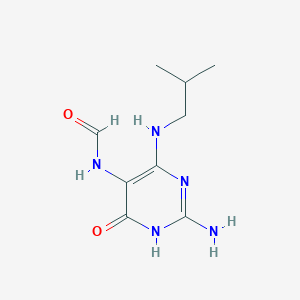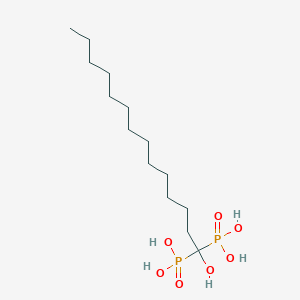
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of two phosphonic acid groups and a long alkyl chain. This compound is known for its strong chelating properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-phosphonotetradecyl)phosphonic acid typically involves the reaction of a long-chain alkyl halide with phosphorous acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques, such as crystallization or distillation, to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The long alkyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted alkyl phosphonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in coordination chemistry and as a ligand in catalysis.
Biology: Employed in the study of enzyme inhibition and as a probe for understanding biological phosphate metabolism.
Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: Utilized in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of (1-Hydroxy-1-phosphonotetradecyl)phosphonic acid involves its ability to chelate metal ions, thereby inhibiting processes such as scale formation and enzyme activity. The compound interacts with metal ions through its phosphonic acid groups, forming stable complexes that prevent the metal ions from participating in unwanted reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronic acid:
Clodronic acid: Another bisphosphonate with similar chelating properties but different structural features.
Alendronic acid: A bisphosphonate used primarily in the treatment of osteoporosis, with a different mechanism of action.
Uniqueness
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes and other hydrophobic environments. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
Propriétés
Numéro CAS |
99133-88-7 |
|---|---|
Formule moléculaire |
C14H32O7P2 |
Poids moléculaire |
374.35 g/mol |
Nom IUPAC |
(1-hydroxy-1-phosphonotetradecyl)phosphonic acid |
InChI |
InChI=1S/C14H32O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15,22(16,17)18)23(19,20)21/h15H,2-13H2,1H3,(H2,16,17,18)(H2,19,20,21) |
Clé InChI |
AFHBJHZWUKBVNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)

![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
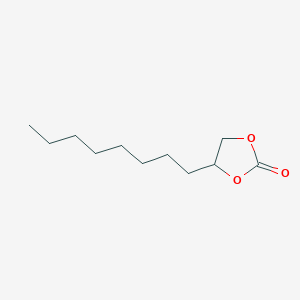
![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)


